Cas no 152922-73-1 (Methyl 1-(Mercaptomethyl)cyclopropaneacetate)

Methyl 1-(Mercaptomethyl)cyclopropaneacetate is a specialized organosulfur compound featuring a cyclopropane ring with a mercaptomethyl substituent and an ester functional group. Its unique structure makes it valuable in synthetic organic chemistry, particularly in the development of sulfur-containing intermediates for pharmaceuticals, agrochemicals, and materials science. The thiol group offers reactivity for thiol-ene click chemistry, while the ester moiety provides versatility for further derivatization. The cyclopropane ring enhances steric and electronic properties, contributing to stability and selectivity in reactions. This compound is particularly useful in controlled polymerization and crosslinking applications, where precise functional group incorporation is critical. Proper handling under inert conditions is recommended due to the thiol's sensitivity to oxidation.
Methyl 1-(Mercaptomethyl)cyclopropaneacetate structure
152922-73-1 structure
Product name:Methyl 1-(Mercaptomethyl)cyclopropaneacetate
CAS No:152922-73-1
MF:C7H12O2S
Molecular Weight:160.23
MDL:MFCD09832879
CID:65299
PubChem ID:15288152

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 化学的及び物理的性質

名前と識別子

    • Methyl1-(mercaptomethyl)cyclo propane acetate
    • Metyl 1-(Mercaptomethyl)Cyclopropane Acetate
    • Methy 1-(Mercaptomethyl)cyclopropane acetate
    • 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester
    • 2-[1-(mercaptomethyl)cyclopropyl]acetic acid methyl ester
    • ETHYL [1-(MECAPTOMETHYL)CYCLOPROPYL]ACETATE[FOR MONTELUKAST]
    • methyl 1-(mercaptomethyl)-cyclopropane acetate
    • methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate
    • Methyl2-[1-(mercaptomethyl)cyclopropyl]acetate
    • Methyl[1-(Mercaptomethyl)cyclopropyl]acetate
    • Methyl 2-[1-(sulfanylMethyl)cyclopropyl]acetate
    • CYTAM METHYL 2-[1-(MERCAPTOMETHYL) CYCLOPROPYL] ACETATE
    • 1-(Mercaptomethyl)cyclopropaneaceticacid methyl ester
    • METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANE ACETATE
    • Methyl [1-(mercaptomethyl)cyclopropyl]acetate
    • FT-0648913
    • MFCD09832879
    • JRHLVNAWLWIHDN-UHFFFAOYSA-N
    • AS-66428
    • 152922-73-1
    • EN300-93003
    • CS-0264516
    • SCHEMBL594992
    • (1-mercaptomethyl-cyclopropyl)-acetic acid methyl ester
    • methyl2-(1-(mercaptomethyl)cyclopropyl)acetate
    • AC-586
    • DTXSID801192074
    • J-521732
    • BCP12043
    • AKOS006326847
    • Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
    • METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANEACETATE
    • ALBB-033010
    • Methyl 1-(Mercaptomethyl)cyclopropaneacetate
    • MDL: MFCD09832879
    • インチ: 1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3
    • InChIKey: JRHLVNAWLWIHDN-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1(CC1)CS

計算された属性

  • 精确分子量: 160.05600
  • 同位素质量: 160.05580079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 27.3Ų

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.11
  • ゆうかいてん: No data available
  • Boiling Point: 208.899 °C at 760 mmHg
  • フラッシュポイント: 92.703 °C
  • Refractive Index: 1.495
  • PSA: 65.10000
  • LogP: 1.25950
  • じょうきあつ: 0.2±0.4 mmHg at 25°C

Methyl 1-(Mercaptomethyl)cyclopropaneacetate Security Information

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 1-(Mercaptomethyl)cyclopropaneacetate Pricemore >>

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Enamine
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A2B Chem LLC
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1PlusChem
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1PlusChem
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Methyl 1-(Mercaptomethyl)cyclopropaneacetate 合成方法

Methyl 1-(Mercaptomethyl)cyclopropaneacetate 関連文献

Methyl 1-(Mercaptomethyl)cyclopropaneacetateに関する追加情報

Methyl 1-(Mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1): A Comprehensive Overview

Methyl 1-(Mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including a cyclopropane ring and a mercapto functional group, exhibits a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The cyclopropane moiety, known for its strained three-membered ring structure, introduces reactivity that is highly useful in synthetic chemistry, while the mercapto group provides a versatile site for further functionalization. This combination of structural elements positions Methyl 1-(Mercaptomethyl)cyclopropaneacetate as a key building block in the synthesis of complex molecules with potential pharmacological applications.

The chemical structure of Methyl 1-(Mercaptomethyl)cyclopropaneacetate can be described as follows: it consists of a cyclopropane ring substituted with a carboxylate ester at one position and a thiol group at another. The presence of these functional groups imparts distinct reactivity patterns that are exploited in various synthetic pathways. The ester group, derived from acetic acid, facilitates nucleophilic acyl substitution reactions, while the thiol group can participate in disulfide bond formation and metal coordination interactions. These features make the compound particularly interesting for applications in drug discovery and material science.

In recent years, there has been growing interest in the use of cyclopropane-containing compounds due to their unique biological activities. The strained nature of the cyclopropane ring leads to high reactivity, which can be harnessed to develop molecules with enhanced binding affinity to biological targets. For instance, studies have shown that cyclopropanes can be incorporated into drug candidates to improve metabolic stability and reduce unwanted side effects. The mercapto group in Methyl 1-(Mercaptomethyl)cyclopropaneacetate further enhances its utility by allowing for the introduction of additional functional groups through thiol chemistry.

One of the most compelling aspects of Methyl 1-(Mercaptomethyl)cyclopropaneacetate is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel inhibitors and modulators of various biological pathways. For example, derivatives of this compound have been explored as potential antimicrobial agents, where the cyclopropane ring disrupts bacterial cell wall synthesis, and the mercapto group enhances binding to target enzymes. Additionally, the compound has shown promise in the development of anticancer agents, where its ability to induce apoptosis in cancer cells has been demonstrated through preclinical studies.

The synthesis of Methyl 1-(Mercaptomethyl)cyclopropaneacetate involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the preparation of cyclopropylmagnesium bromide, which is then reacted with acetyl chloride to form cyclopentanoneacetic acid. Subsequent reduction and esterification yield the desired product. This synthetic pathway underscores the compound's versatility as a building block in organic synthesis. Furthermore, advances in catalytic methods have enabled more efficient and scalable production processes, making Methyl 1-(Mercaptomethyl)cyclopropaneacetate more accessible for industrial applications.

The pharmacological potential of Methyl 1-(Mercaptomethyl)cyclopropaneacetate has been explored through both computational modeling and experimental studies. Computational approaches have helped predict how this compound interacts with biological targets at the molecular level, providing insights into its mechanism of action. Experimental investigations have confirmed these predictions by demonstrating its efficacy in modulating various biological pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in inflammation and pain signaling, making them attractive candidates for therapeutic development.

The safety profile of Methyl 1-(Mercaptomethyl)cyclopropaneacetate is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute and chronic toxicity profiles, providing valuable data on its safety margins. These studies have shown that the compound is well-tolerated at therapeutic doses but may exhibit some toxicity at higher concentrations. Understanding these safety parameters is essential for guiding its use in clinical trials and ensuring patient safety.

The future prospects for Methyl 1-(Mercaptomethyl)cyclopropaneacetate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, enabling the development of more complex and potent derivatives. Additionally, collaborations between academia and industry are fostering interdisciplinary approaches to explore its potential uses further.

In conclusion, Methyl 1-(Mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) is a versatile organic compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and material science.

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